Naphthalene-2,6-dione

Description

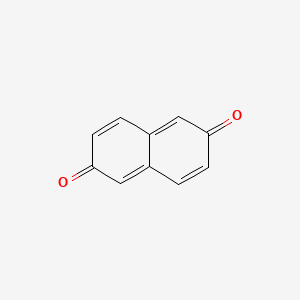

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBHRPOLVUEFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalene 2,6 Dione and Its Derivatives

Historical and Classical Synthetic Approaches to Naphthalene-2,6-dione

The traditional syntheses of this compound have primarily relied on multi-step processes, often beginning with the synthesis of a stable precursor, 2,6-dihydroxynaphthalene (B47133), followed by oxidation.

Overview of Early Oxidative Protocols

Early methods for the synthesis of naphthoquinones, the class of compounds to which this compound belongs, often involved harsh oxidizing agents. The oxidation of unsubstituted naphthalene (B1677914) with strong oxidants in the gas phase over a vanadium-containing catalyst has been a known method for producing 1,4-naphthoquinone (B94277) and could theoretically be adapted for substituted naphthalenes. google.com However, direct oxidation of naphthalene to this compound is not a commonly reported historical method due to challenges in controlling regioselectivity.

A more prevalent classical approach involves the oxidation of a more accessible precursor, 2,6-dihydroxynaphthalene. The oxidation of phenols to quinones is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org Early protocols for this type of conversion often employed stoichiometric oxidants like chromic acid. libretexts.orglibretexts.org Another classical reagent used for the oxidation of dihydroxyaromatics to quinones is Fremy's salt (potassium nitrosodisulfonate). libretexts.orglibretexts.org While specific examples detailing the use of these reagents for the synthesis of this compound are not extensively documented in readily available literature, these methods represent the foundational oxidative protocols in organic synthesis.

Methodologies Employing Functional Group Transformations

A significant historical route to this compound involves the synthesis of 2,6-dihydroxynaphthalene as a key intermediate, followed by its oxidation. One of the most established methods for preparing 2,6-dihydroxynaphthalene is through the alkali fusion of sodium naphthalene-2,6-disulfonate. researchgate.net This process, however, is often associated with low yields and the production of impure products due to the use of strong alkali at high temperatures. researchgate.net

Another classical approach is the oxidation of 2,6-diisopropylnaphthalene, followed by decomposition of the resulting hydroperoxides. researchgate.net This method also presents challenges, including the use of expensive starting materials and the formation of significant amounts of by-products. researchgate.net

Once 2,6-dihydroxynaphthalene is obtained, it can be oxidized to this compound. While specific historical protocols for this final oxidation step are not well-documented, the transformation is a standard functional group conversion.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Sodium naphthalene-2,6-disulfonate | Alkali fusion | 2,6-Dihydroxynaphthalene | Low | Poor |

| 2,6-Diisopropylnaphthalene | Oxygen, stringent conditions; Acid decomposition | 2,6-Dihydroxynaphthalene | - | Contains by-products |

| 6-Bromo-2-naphthol | 1. NaH, MOMCl, DMF; 2. n-BuLi, THF, –78 °C; DMF; 3. m-CPBA, CHCl3, 10 °C; 4. HCl, MeOH–H2O | 2,6-Dihydroxynaphthalene | 52 (overall) | 95.7 |

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. Research in this area for this compound focuses on the principles of green chemistry, including the use of catalytic methods and the reduction of solvent waste.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of chemical processes. This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and solvent-free reaction conditions. mdpi.com

Modern approaches to the synthesis of quinones from phenols often employ catalytic oxidation, which offers advantages in terms of selectivity and reduced waste. The catalytic oxidation of 2,7-dihydroxynaphthalene (B41206) has been studied using polymer-metal complexes, suggesting that similar catalytic systems could be applied to the 2,6-isomer. acs.org While direct catalytic oxidation of naphthalene to this compound is challenging, biomimetic iron catalysts have shown promise in the dearomative syn-dihydroxylation of naphthalenes, which could potentially be a step towards quinone synthesis. acs.org

The oxidative coupling polymerization of 2,6-dihydroxynaphthalene in the presence of a copper catalyst has been shown to lead to the formation of quinone units within the polymer structure, indicating that catalytic oxidation of the monomer is occurring. researchgate.net This suggests that similar catalytic systems could be optimized for the synthesis of the discrete this compound molecule.

| Catalyst System | Substrate | Oxidant | Key Observations |

| Polymer-metal complexes | 2,7-Dihydroxynaphthalene | - | Catalytic oxidative polymerization |

| Biomimetic iron catalyst | Naphthalenes | Hydrogen peroxide | Dearomative syn-dihydroxylation |

| Copper(II) disodium (B8443419) ethylenediaminetetraacetate (B1237979) tetrahydrate | 2,6-Dihydroxynaphthalene | Oxygen | Formation of quinone units in polymer |

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. While specific solvent-free protocols for the synthesis of this compound are not widely reported, the oxidation of phenols to quinones under solvent-free conditions has been demonstrated using various oxidants. researchgate.net For example, the oxidation of mono-phenols has been carried out at ambient temperature on a solid phase. researchgate.net These methodologies present a promising avenue for the development of sustainable synthetic routes to this compound. The use of "on water" synthesis, where reactions are carried out in an aqueous suspension, has also emerged as a green alternative for the synthesis of N-phenyl-1,4-naphthoquinone monoimines from 1,5-dihydroxynaphthalene, suggesting its potential applicability to the synthesis of this compound. researchgate.net

Chemo- and Regioselective Synthesis of this compound Isomers

The primary challenge in synthesizing this compound lies in achieving high regioselectivity. The naphthalene core has multiple positions that can be functionalized, and controlling reactions to yield the 2,6-substitution pattern over other isomers (e.g., 1,4-, 1,5-, 2,7-) is non-trivial. The synthesis is generally approached by first creating a 2,6-disubstituted naphthalene precursor, which is then oxidized to the final dione (B5365651).

A key precursor for this compound is 2,6-dihydroxynaphthalene. nist.gov The direct oxidation of 2,6-dihydroxynaphthalene is a potential route to the dione. Studies on the oxidative coupling polymerization of 2,6-dihydroxynaphthalene have shown that the process can promote the formation of quinone units, indicating that controlled oxidation is a viable strategy. researchgate.net Another route involves the preparation of 2,6-dialkylnaphthalenes, followed by oxidation. google.com However, these processes often yield a mixture of isomers, necessitating complex separation and purification steps, which is a significant drawback. acs.org

Modern synthetic methods have focused on achieving regioselectivity at the precursor stage. For instance, a highly regioselective route to 2,6-dimethyltetralin, a precursor to 2,6-dimethylnaphthalene, has been developed using a Heck reaction followed by an acid-catalyzed cyclization, which yields the desired 2,6-isomer exclusively. acs.org Similarly, electrocyclic reactions of o-quinodimethanes generated from dihydrobenzocyclobutenes provide a convenient method for accessing 2,6-disubstituted naphthalenes. rsc.org Brønsted-acid-catalyzed benzannulation reactions also offer a metal-free method for preparing polysubstituted naphthalenes with perfect regioselectivity. acs.org

Table 1: Regioselective Methodologies for Naphthalene Precursors

| Method | Precursors | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Heck Reaction & Cyclization | 4-bromotoluene and 3-methyl-3-buten-1-ol | Pd-catalyst, Acid | Exclusive formation of the 2,6-isomer. acs.org |

| Electrocyclic Reaction | Dihydrobenzocyclobutenes with olefinic substituents | Thermolysis, MnO₂ | Convenient access to 2,6-disubstituted naphthalenes. rsc.org |

| Benzannulation Reaction | Phenylacetaldehydes and alkynes | HNTf₂ (triflimide) | Metal-free, perfect regioselectivity at room temperature. acs.org |

| Baeyer–Villiger Oxidation | 6-bromo-2-naphthol | m-CPBA | Multi-step synthesis of 2,6-dihydroxynaphthalene. researchgate.net |

Once the appropriately substituted 2,6-naphthalene precursor is obtained, the final step is oxidation to the dione. This step must be carefully controlled to prevent over-oxidation and the formation of byproducts such as phthalic anhydride (B1165640), which is a common issue in industrial naphthalene oxidation. scirp.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat transfer, improved mixing, increased safety, and straightforward scalability. mdpi.comrsc.org While specific studies on the flow synthesis of this compound are not prominent in the literature, the application of this technology to the synthesis of related 1,4-naphthoquinone derivatives provides a clear precedent.

For example, the synthesis of 2-(3-indolyl)-1,4-naphthoquinones has been successfully demonstrated in a continuous-flow system, showing significant improvements in reaction time and yield compared to batch synthesis. tandfonline.com This efficiency gain is attributed to better mixing and mass transfer under flow conditions. The system can be assembled from simple, commercially available components, making it an accessible method for improving synthesis.

Applying these principles to this compound, a flow process could be designed for the critical oxidation step of 2,6-dihydroxynaphthalene or a similar precursor. Such a system would allow for precise control over reaction temperature, residence time, and reagent concentration, potentially minimizing the formation of byproducts and improving the yield of the desired dione. The enhanced safety of flow reactors would be particularly beneficial when working with highly reactive oxidizing agents.

Multi-Component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. rsc.org The literature contains extensive research on MCRs involving precursors for 1,4-naphthoquinone derivatives, particularly 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone). sciencepublishinggroup.comnih.gov These reactions are used to build complex heterocyclic structures fused to the naphthoquinone core. nih.govresearchgate.net

Strategies for synthesizing lawsone-based derivatives include one-pot, three-component reactions between 2-hydroxy-1,4-naphthoquinone, an aldehyde, and an amine or other nucleophile. researchgate.netresearchgate.net These reactions leverage the reactivity of the lawsone scaffold to create diverse molecular architectures with potential biological activity.

Although direct examples involving this compound precursors are scarce, the principles are transferable. A hypothetical MCR could involve a suitably activated this compound precursor reacting with various components to build complex molecular scaffolds. The success of such a reaction would depend on the development of a stable and reactive precursor that can participate in the one-pot reaction cascade without undergoing undesirable side reactions. The rich history of MCRs with the 1,4-isomer suggests that this is a promising area for future research in the synthesis of novel 2,6-dione analogues. sciencepublishinggroup.com

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods to produce chiral molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. For naphthoquinones, chirality can be introduced by the asymmetric addition of nucleophiles to the quinone ring or to a side chain. While specific methods for this compound are not detailed in existing literature, extensive work on 1,4-naphthoquinone provides a blueprint for how such transformations could be achieved.

Organocatalysis has emerged as a powerful tool for these reactions. Chiral bifunctional organocatalysts, such as those derived from binaphthyls or squaramides, have been used to promote the highly enantioselective Michael addition of nucleophiles like 2-hydroxy-1,4-naphthoquinone to acceptors like nitroalkenes or 2-enoylpyridines. rsc.orgbeilstein-journals.org These reactions produce chiral functionalized naphthoquinones in high yields and with excellent enantioselectivities (up to >99% ee).

Another innovative approach involves the in situ generation of reactive intermediates like 2-naphthoquinone 8-methides from precursor molecules. acs.orgnih.gov Chiral phosphoric acids can then catalyze the asymmetric nucleophilic addition to these intermediates, allowing for the construction of remote benzylic stereogenic centers with high efficiency and enantioselectivity. acs.orgnih.gov The use of chiral auxiliaries, such as a pantolactone group attached to the naphthoquinone, has also been employed in Diels-Alder reactions to control stereochemistry, which is then transferred during subsequent transformations. arkat-usa.org

Table 2: Enantioselective Methodologies for Naphthoquinone Analogues

| Reaction Type | Catalyst/Reagent | Substrates | Enantioselectivity (ee) |

|---|---|---|---|

| Conjugate Addition | Bifunctional chiral bis-squaramide | 2-hydroxy-1,4-naphthoquinone, 2-enoylpyridines | Up to >99% rsc.org |

| Michael Addition | Binaphthyl-modified organocatalyst | 2-hydroxy-1,4-naphthoquinones, nitroalkenes | 91–98% beilstein-journals.org |

| Nucleophilic Addition | Chiral phosphoric acids | In situ generated 2-naphthoquinone 8-methides | Excellent enantioselectivity nih.gov |

| Diels-Alder Reaction | Pantolactone chiral auxiliary | Chiral naphthoquinone, cyclopentadiene | 96% de (diastereomeric excess) arkat-usa.org |

These established strategies could be adapted for the enantioselective synthesis of chiral this compound analogues by designing a suitable prochiral precursor that could undergo an organocatalyzed nucleophilic addition.

Scale-Up Considerations and Industrial Synthesis Challenges for this compound Production

The industrial production of a specific naphthoquinone isomer like this compound is fraught with challenges, primarily centered on selectivity, yield, and sustainability.

Isomer Separation : The most significant hurdle is often the initial synthesis of the correct naphthalene precursor. Syntheses starting from naphthalene or simple derivatives frequently produce a mixture of positional isomers (e.g., 2,6-DMN vs. 2,7-DMN), which can have very similar physical properties, making their separation on an industrial scale difficult and costly. acs.org Developing a highly regioselective synthesis from the outset is critical for economic viability.

Oxidation Control : The oxidation of the naphthalene precursor to the dione is a delicate step. Industrial processes for producing 1,4-naphthoquinone often use harsh and toxic oxidants like chromium trioxide or involve catalytic air oxidation that can lead to low yields and significant byproducts, such as phthalic anhydride from ring cleavage. scirp.orgwikipedia.org Controlling the oxidation to form the desired 2,6-dione without side reactions requires precise optimization of catalysts, reaction conditions, and reactor design.

Process Sustainability : Many traditional oxidation methods generate significant hazardous waste. Modern industrial chemistry aims for "greener" processes, which might involve biocatalysis or the use of less hazardous oxidants. Furthermore, the scale-up of advanced methodologies like photochemistry or flow chemistry presents its own set of engineering challenges, including reactor design to ensure uniform light distribution or efficient mixing and heat exchange at a large scale. nih.gov

Biotechnological Production : An alternative approach is the use of plant cell or microbial cultures for the production of naphthoquinones. While this can offer a more sustainable route, challenges include low production efficiency, slow cell growth, and the need for complex bioreactor systems and downstream processing to isolate the product. nih.govmdpi.com Optimizing culture media and conditions for large-scale bioreactors is a significant area of research. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Naphthalene 2,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalene-2,6-dione Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the primary methods for confirming its proposed structure.

Due to the symmetrical nature of this compound, a relatively simple NMR spectrum is expected. The molecule has a C₂h symmetry axis, which means there are chemically equivalent protons and carbons. Specifically, one would anticipate three distinct signals in the ¹H NMR spectrum and five signals in the ¹³C NMR spectrum (four for the sp² carbons and one for the carbonyl carbons).

Although specific experimental data for this compound is scarce, the analysis of related isomers like 1,4-Naphthoquinone (B94277) and 1,2-Naphthoquinone (B1664529) can provide insight into the expected chemical shifts. For instance, in 1,4-Naphthoquinone, the protons on the quinoid ring appear at approximately 6.98 ppm, while the aromatic protons are observed between 7.76 and 8.07 ppm chemicalbook.com. The carbonyl carbons in naphthoquinones typically resonate in the downfield region of the ¹³C NMR spectrum, often above 180 ppm chemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related compounds, as direct experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1, H-5 | ~7.0 - 7.5 | - |

| H-3, H-7 | ~7.8 - 8.2 | - |

| H-4, H-8 | ~7.6 - 8.0 | - |

| C-1, C-5 | - | ~130 - 135 |

| C-2, C-6 | - | ~180 - 185 |

| C-3, C-7 | - | ~135 - 140 |

| C-4, C-8 | - | ~125 - 130 |

| C-4a, C-8a | - | ~145 - 150 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. scielo.br For this compound, COSY would show correlations between adjacent protons on the aromatic rings, for example, between H-3 and H-4, and H-7 and H-8, confirming their positions within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It is a highly sensitive technique that would allow for the direct assignment of each protonated carbon in the this compound structure by linking the proton signals to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). scielo.br HMBC is crucial for piecing together the carbon skeleton and positioning quaternary carbons and functional groups. For this compound, key HMBC correlations would be expected from the aromatic protons to the carbonyl carbons (C-2 and C-6), definitively placing the ketone groups. For example, H-1 would show a correlation to the carbonyl at C-2, and H-3 would show correlations to both C-2 and C-4a. Studies on other naphthoquinone derivatives have demonstrated the power of these 2D NMR experiments in complete structural assignment. nih.govmdpi.com

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline form. beilstein-journals.orgnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. beilstein-journals.orgnih.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the primary ssNMR experiment. This technique can reveal information about the number of crystallographically inequivalent molecules in the unit cell. If the crystal lattice contains multiple molecules in the asymmetric unit with slightly different conformations or packing environments, this can lead to the splitting of signals that would be equivalent in solution. Studies on other quinones have successfully used ssNMR to investigate intermolecular interactions and crystalline packing effects. nih.gov

Single-Crystal X-ray Diffraction Studies of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While a crystal structure for this compound is not currently available in public databases, obtaining single crystals would be a primary goal for its complete characterization. The analysis would reveal the planarity of the naphthalene (B1677914) ring system, the precise geometry of the dione (B5365651) functional groups, and how the molecules arrange themselves in the solid state. X-ray diffraction has been extensively used to characterize the structures of numerous naphthalene derivatives, revealing details about their molecular conformation and packing. acs.orgacs.org

Table 2: Illustrative Crystallographic Data for a Naphthalene Derivative (Note: This data is for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), a related naphthalene-based compound, as data for this compound is unavailable.) acs.org

| Parameter | Value |

| Empirical formula | C₂₄H₁₆N₄ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 12.3456(6) |

| c (Å) | 7.8910(4) |

| β (°) | 98.765(2) |

| Volume (ų) | 975.43(9) |

| Z | 2 |

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Many organic compounds, including naphthoquinones, are known to exhibit polymorphism.

A crystallographic analysis of this compound would involve growing crystals under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify potential polymorphs. Each distinct crystalline form would be analyzed by techniques such as Powder X-ray Diffraction (PXRD) to identify its unique diffraction pattern, and by single-crystal X-ray diffraction to determine its full structure. Thermal analysis methods like Differential Scanning Calorimetry (DSC) would also be employed to study the thermodynamic relationships between different polymorphs.

Co-crystallization is a strategy used in crystal engineering to form multi-component crystalline solids (co-crystals) from a target molecule and a co-former. This approach can be used to modify the physicochemical properties of a solid. The carbonyl groups of this compound could act as hydrogen bond acceptors, making it a candidate for forming co-crystals with hydrogen bond donors.

Strategies for forming co-crystals would involve screening a variety of co-formers with complementary functional groups. Techniques such as solvent evaporation, grinding (mechanochemistry), and slurry crystallization would be employed. The resulting solids would be analyzed by PXRD, DSC, and spectroscopy to confirm the formation of a new co-crystal phase rather than a simple physical mixture.

Advanced Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₆O₂, Molecular Weight: 158.15 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) techniques, often coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), would be employed to study its fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragmentation patterns based on the known behavior of quinones, as direct experimental data is not available.)

| m/z | Possible Fragment | Description |

| 158 | [C₁₀H₆O₂]⁺ | Molecular Ion (M⁺) |

| 130 | [C₉H₆O]⁺ | Loss of Carbon Monoxide (M - CO) |

| 102 | [C₈H₆]⁺ | Loss of a second CO molecule (M - 2CO) |

| 76 | [C₆H₄]⁺ | Fragmentation of the naphthalene core |

The analysis of substituted naphthoquinones often reveals fragmentation pathways related to both the quinone core and the specific substituents, providing a wealth of structural information.

Fragmentation Pathway Elucidation of this compound Derivatives

While specific experimental mass spectra for this compound are not widely available in the surveyed literature, a theoretical fragmentation pathway can be proposed based on the principles of mass spectrometry and the known behavior of quinonoid structures. Upon electron ionization, this compound (C₁₀H₆O₂) would form a molecular ion (M•+) with a theoretical m/z of 158.03.

A primary and characteristic fragmentation pathway for quinones is the loss of one or two molecules of carbon monoxide (CO). This process, known as decarbonylation, is a common feature for such compounds. The initial loss of a CO molecule would result in a fragment ion with an m/z of 130. A subsequent loss of a second CO molecule would lead to a fragment ion with an m/z of 102.

Another potential fragmentation could involve the cleavage of the ring system, although this is generally less favored than the loss of small, stable neutral molecules like CO. The stability of the aromatic system influences the fragmentation, with pathways that retain aromaticity being more likely.

Table 1: Theoretical Fragmentation Pathway for this compound

| Fragment Ion | m/z (Theoretical) | Proposed Neutral Loss |

| [C₁₀H₆O₂]•+ | 158 | - |

| [C₉H₆O]•+ | 130 | CO |

| [C₈H₆]•+ | 102 | 2CO |

It is important to note that this proposed pathway is theoretical and awaits experimental verification for the specific case of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would be an invaluable tool for gaining deeper structural insights into this compound and its derivatives. In an MS/MS experiment, the molecular ion of this compound (m/z 158) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed in a second mass spectrometer.

This technique would allow for the confirmation of the proposed fragmentation pathways. For instance, by isolating the m/z 130 ion and subjecting it to a further round of fragmentation, one could observe its dissociation to the m/z 102 ion, confirming the sequential loss of two CO molecules. MS/MS is particularly useful for distinguishing between isomers, as different isomers often exhibit unique fragmentation patterns. In the case of this compound, its MS/MS spectrum would be expected to differ from that of its more common isomers, such as 1,2-naphthoquinone and 1,4-naphthoquinone, providing a definitive method for its identification in complex mixtures.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Functional Group Identification

For this compound, the most characteristic vibrations would be associated with the C=O (carbonyl) and C=C (aromatic) stretching modes. The two carbonyl groups are expected to give rise to strong absorption bands in the FT-IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of these bands would be sensitive to the electronic environment and potential intermolecular interactions.

The aromatic ring system would produce a series of characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would be observed at higher frequencies, typically above 3000 cm⁻¹. C-H bending vibrations, both in-plane and out-of-plane, would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. Due to the symmetry of the molecule, some vibrational modes that are weak or inactive in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa. The symmetric stretching of the C=C bonds in the aromatic rings, for instance, is often a strong band in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| C=O Stretch | 1650 - 1700 | Strong | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium | Medium to Weak |

| C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

These predicted values serve as a guide for the interpretation of future experimental spectra of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as radicals. The one-electron reduction of this compound would lead to the formation of a radical anion.

While no experimental EPR data for the this compound radical anion are available, theoretical calculations and studies on similar naphthoquinone radical anions can provide insight into its expected EPR parameters. nih.gov The EPR spectrum would be characterized by its g-factor and hyperfine coupling constants.

The g-factor for organic radicals is typically close to that of the free electron (ge ≈ 2.0023). The specific value for the this compound radical anion would be influenced by spin-orbit coupling and the electronic environment.

The most informative feature of the EPR spectrum would be the hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei, in this case, the protons of the naphthalene ring. The magnitude of the hyperfine coupling constant for each proton is proportional to the spin density at that position. DFT calculations would be required to predict the spin density distribution and the corresponding hyperfine coupling constants for the this compound radical anion. The hyperfine splitting pattern would provide a unique fingerprint for this radical species and would be crucial for its unambiguous identification.

Computational and Theoretical Investigations of Naphthalene 2,6 Dione

Quantum Chemical Calculations on Naphthalene-2,6-dione Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods have been applied to the this compound scaffold to elucidate its electronic nature and predict its spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on compounds containing the this compound skeleton have utilized DFT for various purposes. For instance, DFT calculations have been instrumental in understanding the electronic structure and its influence on the binding of these molecules with metal atoms ncl.res.in.

Time-Dependent DFT (TD-DFT) has been specifically used to calculate the Electronic Circular Dichroism (ECD) spectra of complex natural products that feature a tetrahydro-naphthalene-2,6-dione core. This computational approach is vital for determining the absolute configuration of chiral molecules by comparing the calculated spectra with experimental measurements researchgate.net. Furthermore, DFT has been employed to study the adsorptive properties of a hexahydro-naphthalene-2,6-dione derivative on metal surfaces, providing insights into its potential applications in materials science researchgate.net. In the field of drug discovery, research on various compounds with a this compound skeleton has been conducted to explore their potential as leads for treating diseases related to central nervous system inflammation ncl.res.inresearchgate.net.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT | This compound skeleton compounds | Elucidation of electronic structure and its effect on metal binding. | ncl.res.in |

| TD-DFT | Tetrahydro-naphthalene-2,6-dione containing natural products | Determination of absolute configuration via calculated ECD spectra. | researchgate.net |

| DFT | Hexahydro-naphthalene-2,6-dione derivative | Investigation of adsorptive function on an Fe(110) surface. | researchgate.net |

| DFT | Ligand with a tetrahydro-naphthalene-2,6-dione framework | Analysis of a Pd(0) complex's stability and ligand structure optimization. | acs.org |

While DFT is a prevalent method, ab initio calculations represent another class of quantum chemical methods. However, based on the available literature, specific studies employing ab initio methods for the geometry optimization and determination of energy profiles for the parent this compound molecule have not been prominently reported.

Molecular Dynamics Simulations of this compound Interactions in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method provides valuable insights into the dynamic behavior of molecules and their interactions with their surroundings.

MD simulations have been utilized to understand the interactions of this compound derivatives in complex environments. For example, MD simulations, in conjunction with DFT, were used to investigate the adsorptive function of a hexahydro-naphthalene-2,6-dione derivative on a metal surface, modeling its behavior in a material science context researchgate.net. In a biological context, MD simulation analysis has provided insights into the possible interactions between structurally related ageraphorone metabolites and the Carboxylic Ester Hydrolase protein, which is crucial for understanding detoxification mechanisms in insects researchgate.net. These studies highlight the utility of MD simulations in exploring the behavior of this compound-containing compounds at the molecular level in various scientific disciplines.

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.

Understanding the transition state of a reaction is key to understanding its kinetics and selectivity. Computational modeling plays a significant role in characterizing these high-energy structures. For molecules containing the this compound scaffold, transition state modeling has been identified as a tool for virtual screening in drug discovery programs ncl.res.in.

A pertinent example involves a DFT computational analysis of a rhodium-catalyzed reaction that utilizes a chiral ligand possessing a 1,4a,5,8a-tetrahydro-naphthalene-2,6-dione framework. The study revealed that the chiral ligand selectively destabilizes the disfavored transition state, which is the origin of the reaction's enantioselectivity acs.org. DFT calculations have also been used to provide insight into non-observable transition states and intermediates in cross-coupling reactions involving related complex molecules researchgate.net.

Mapping the potential energy surface (PES) provides a comprehensive view of a reaction pathway, including reactants, products, intermediates, and transition states. However, specific studies focused on the detailed mapping of potential energy surfaces for reaction pathways involving this compound are not detailed in the currently reviewed scientific literature.

QSAR Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, these models are instrumental in predicting the activity of novel derivatives and guiding the synthesis of more potent and selective compounds.

A notable 3D-QSAR study was conducted on a series of compounds structurally related to this compound, including 1,3-bis(benzylidene)-3,4-dihydro-1H-naphthalen-2-ones. This research utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to investigate the structural requirements for cytotoxic activity against various cancer cell lines. nih.gov

The CoMFA models, which are based on the steric and electrostatic fields of the molecules, yielded statistically significant results. For cytotoxicity against L1210, Molt 4/C8, and CEM cell lines, the models showed good predictive power, as indicated by the cross-validated r² (r²cv), non-cross-validated r² (r²ncv), and predictive r² (r²pred) values. nih.gov The information derived from the 3D contour maps generated by these models can be pivotal in designing this compound analogues with enhanced cytotoxic potential. nih.gov

The CoMSIA models provided further insights by incorporating additional molecular fields, including hydrophobic and hydrogen-bond donor fields. For cytotoxicity against L1210 cells, a combination of steric, electrostatic, hydrophobic, and H-bond donor fields resulted in a robust model. nih.gov For the Molt 4/C8 and CEM cell lines, the best CoMSIA models were achieved using a combination of steric, electrostatic, and hydrophobic fields. nih.gov These findings help in understanding the specific physicochemical properties that influence the biological activity of this class of compounds.

Below is a data table summarizing the statistical results of the CoMFA models for the related naphthalen-2-one derivatives:

| Cell Line | r²cv | r²ncv | r²pred |

| L1210 | 0.485 | 0.834 | 0.591 |

| Molt 4/C8 | 0.532 | 0.850 | 0.729 |

| CEM | 0.561 | 0.864 | 0.666 |

Data from a 3D-QSAR study on cytotoxic 1,3-bis(benzylidene)-3,4-dihydro-1H-naphthalen-2-one derivatives. nih.gov

This interactive table allows for the comparison of the statistical validation parameters of the CoMFA models across different cancer cell lines, highlighting the robustness and predictive capacity of the developed QSAR models for compounds structurally similar to this compound analogues.

Cheminformatics Approaches to this compound Chemical Space Exploration

Cheminformatics provides a powerful set of tools for the exploration and analysis of the chemical space occupied by a library of compounds, such as the analogues of this compound. These approaches are crucial for understanding the diversity of a compound collection, identifying novel scaffolds, and guiding the design of new molecules with desired properties.

One of the primary methods for visualizing chemical space is Principal Component Analysis (PCA). PCA is a dimensionality reduction technique that can transform a high-dimensional space of molecular descriptors into a lower-dimensional representation, typically two or three dimensions, which can be easily visualized. For a library of this compound analogues, PCA could be employed to map the distribution of compounds based on a variety of calculated molecular properties, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. This visualization would reveal the extent of the explored chemical space and identify regions that are densely or sparsely populated, suggesting opportunities for further chemical synthesis.

Scaffold analysis is another key cheminformatics approach. This involves the identification of the core molecular frameworks within a library of compounds. For this compound analogues, this would involve computationally extracting the this compound core and analyzing the diversity of the substituents attached to it. By classifying the analogues based on their scaffolds, it is possible to assess the structural diversity of the library and identify novel scaffolds that may lead to new biological activities.

The following table outlines a hypothetical application of cheminformatics approaches to a virtual library of this compound analogues:

| Cheminformatics Approach | Description | Application to this compound Analogues |

| Chemical Space Visualization | Using techniques like Principal Component Analysis (PCA) to create a 2D or 3D graphical representation of the chemical space covered by a set of molecules. | A PCA plot would be generated to visualize the distribution of this compound analogues based on key physicochemical properties, helping to assess diversity and identify outliers. |

| Scaffold Diversity Analysis | Identifying and classifying the core molecular frameworks (scaffolds) within a compound library to understand structural diversity. | The this compound core would be defined, and the variety of substituent R-groups would be analyzed to quantify the scaffold diversity within the analogue library. |

| Molecular Property Distribution | Analyzing the statistical distribution of important molecular properties such as molecular weight, lipophilicity (logP), and polar surface area. | Histograms and statistical summaries would be generated for key molecular properties of the this compound analogues to ensure they fall within a drug-like range. |

| Clustering Analysis | Grouping molecules into clusters based on their structural similarity, often using molecular fingerprints. | This compound analogues would be clustered to identify groups of structurally similar compounds, which can be useful for selecting a diverse subset for biological screening. |

This interactive table details how various cheminformatics techniques could be systematically applied to explore the chemical space of this compound derivatives, ultimately aiding in the rational design and discovery of new compounds with optimized properties.

Reactivity and Mechanistic Studies of Naphthalene 2,6 Dione Transformations

Nucleophilic Addition Reactions Involving Naphthalene-2,6-dione

The core reactivity of quinones like this compound involves nucleophilic addition, which can proceed via either a 1,2-addition to one of the carbonyl carbons or, more commonly, a 1,4-conjugate addition (Michael addition) to the double bond. Quinones are effective Michael acceptors due to the electron-withdrawing nature of the carbonyl groups, which stabilizes the resulting enolate intermediate. wikipedia.org The initial adduct often undergoes tautomerization to a more stable hydroquinone (B1673460) form.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that readily react with quinones. msu.edu The reaction pathway depends on the specific reagent, substrate, and reaction conditions. While 1,2-addition to the carbonyl group can occur, conjugate addition is a common outcome, especially with organocuprates (Gilman reagents), which are known to favor 1,4-addition to enones. msu.edu

For related naphthoquinone systems, the addition of organometallic reagents is a well-established method for carbon-carbon bond formation. For example, the reaction of 1,4-naphthoquinone (B94277) with various organometallic reagents demonstrates the versatility of this approach.

Table 1: Examples of Organometallic Addition to 1,4-Naphthoquinone (Illustrative for Naphthoquinone Reactivity)

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | 1,4-adduct (after rearomatization) |

| Organolithium | n-Butyllithium | Mixture of 1,2- and 1,4-adducts |

This table is illustrative of general naphthoquinone reactivity and does not represent specific experimental data for this compound.

When nucleophilic addition to this compound creates a new stereocenter, the control of stereoselectivity becomes a critical aspect of the transformation. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substrate and the reagent. In the absence of a chiral auxiliary or catalyst, the addition of a simple nucleophile to the symmetric this compound would likely result in a racemic mixture. However, substrate-controlled diastereoselectivity can be achieved if the molecule already contains a stereocenter. The orientation of substrate binding at an enzyme's active site is often the primary factor determining product stereoselectivity in biochemical reactions. nih.gov

Electrophilic Aromatic Substitution on this compound Derivatives

Naphthalene (B1677914) itself readily undergoes electrophilic aromatic substitution, with a preference for the α-position (C1) due to the formation of a more stable carbocation intermediate. vpscience.orgwordpress.comcutm.ac.in However, the quinone structure in this compound significantly alters this reactivity. The two electron-withdrawing carbonyl groups deactivate the ring system towards electrophilic attack, making electrophilic aromatic substitution (EAS) challenging under standard conditions.

EAS would be more feasible on a derivative of this compound where the aromaticity is restored, such as naphthalene-2,6-diol (the corresponding hydroquinone) or its diether derivative. In these electron-rich systems, the hydroxyl or alkoxy groups are powerful activating groups and would direct incoming electrophiles. For instance, in other activated naphthalene systems, such as 2-methoxynaphthalene, Friedel-Crafts acylation can be directed to various positions depending on the reaction conditions. stackexchange.com

Cycloaddition Reactions (e.g., Diels-Alder) with this compound as a Dienophile/Diene

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a conjugated diene and a dienophile. wikipedia.org While naphthalene can act as a diene, this requires overcoming a significant aromatic stabilization energy, often necessitating harsh conditions or catalysis. wikipedia.orgnih.gov

Conversely, the electron-deficient double bonds in this compound make it an excellent candidate to act as a dienophile in Diels-Alder reactions. wikipedia.org The reaction with a conjugated diene would lead to the formation of a complex, polycyclic adduct. The general reactivity of quinones as dienophiles is well-documented, providing a reliable model for the expected behavior of the 2,6-isomer.

In Diels-Alder reactions involving an unsymmetrical diene and this compound (which has two reactive, non-equivalent double bonds), the regioselectivity is a key consideration. The outcome is governed by the electronic and steric interactions between the diene and the dienophile in the transition state. Computational studies are often employed to predict the favored regioisomer.

Stereoselectivity in Diels-Alder reactions typically follows the endo rule, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state. This is a result of favorable secondary orbital interactions. For photochemical cycloadditions, such as [2+2] reactions, the stereochemical outcome can be controlled through the use of covalent templates or chiral photosensitizers. nih.govrsc.org Visible-light energy transfer catalysis has also been developed for the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules. semanticscholar.orgresearchgate.net

Redox Chemistry of this compound

The redox chemistry is a fundamental aspect of quinone behavior. Quinones are oxidizing agents that can be reduced to their corresponding hydroquinones (dihydroxynaphthalenes). wikipedia.org This process is often reversible and typically involves a two-electron, two-proton transfer.

The reduction of this compound would yield naphthalene-2,6-diol. This transformation can proceed in a single two-electron step or through two consecutive one-electron steps, forming a semiquinone radical anion intermediate. The stability and properties of this intermediate are crucial in many biological and material science applications. The redox potential of a quinone is a measure of its oxidizing power and is influenced by the substituents on the ring. During the aerobic degradation of related compounds like naphthalene-2-sulfonate, redox mediators are produced, which can facilitate the reduction of other substances. asm.org

Table 2: General Redox States of a Naphthoquinone

| State | Structure | Description |

|---|---|---|

| Quinone | This compound | Oxidized form |

| Semiquinone | Radical Anion | One-electron reduction product |

Functionalization and Derivatization Strategies for Naphthalene 2,6 Dione

Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene-2,6-dione Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to naphthalene-based structures. libretexts.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. libretexts.org For scaffolds like this compound, derivatization to a halogenated precursor (e.g., dibromo-naphthalene-2,6-dione) is the initial step to enable these coupling strategies.

Research on related naphthalene (B1677914) diimide (NDI) scaffolds provides significant insight into the potential for these reactions on dione (B5365651) frameworks. Studies have demonstrated the successful core functionalization of 2,6-dibromonaphthalene (B1584627) derivatives using Suzuki, Sonogashira, and Heck couplings. nih.govnih.gov

Suzuki Coupling: This reaction pairs an organohalide with a boronic acid or ester. On a 2,6-dibromonaphthalene core, the Suzuki reaction has been used to introduce various aryl and heteroaryl groups. nih.govnih.gov For instance, the coupling of 2,6-dibromonaphthalene with boronic acids like trans-BETA-styrene boronic acid or 1H-indole-2-boronic acid pinacol (B44631) ester proceeds in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. nih.gov Solvent-free methods using a vibratory ball mill have also been developed, offering a greener alternative with rapid reaction times. nih.govsoton.ac.uk

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method has been used to synthesize 2,6-dialkynylnaphthalene derivatives. The reaction of 2,6-dibromonaphthalene with terminal alkynes like phenylacetylene (B144264) is typically catalyzed by complexes such as PdCl₂(PPh₃)₂ with a CuI co-catalyst in the presence of a base like triethylamine. nih.gov Copper-free Sonogashira conditions have also been developed to prevent the undesired homocoupling of alkynes. nih.govwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction has been successfully applied to 2,6-dibromonaphthalenediimide, reacting it with various styrene (B11656) residues to yield core-functionalized products. nih.gov These reactions can be performed rapidly and efficiently using mechanochemical methods, avoiding the need for bulk solvents and high temperatures. nih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions on Naphthalene Scaffolds

| Coupling Reaction | Halide Substrate (Example) | Coupling Partner (Example) | Catalyst System (Example) | Product Type (Example) | Reference |

| Suzuki | 2,6-Dibromonaphthalene | Phenylboronic acid | Pd(OAc)₂, SPhos | 2,6-Diphenylnaphthalene | nih.gov |

| Sonogashira | 2,6-Dibromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 2,6-Bis(phenylethynyl)naphthalene | nih.gov |

| Heck | 2,6-Dibromonaphthalenediimide | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 2,6-Distyrylnaphthalenediimide | nih.gov |

Direct C-H Functionalization of this compound Aromatic Systems

Direct C-H functionalization has emerged as a step-economic alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the starting material. researchgate.net For naphthalene systems, regioselective functionalization can be achieved through directed C-H activation strategies. nih.gov These methods utilize a directing group on the naphthalene scaffold to guide a transition metal catalyst to a specific C-H bond. nih.govrsc.org While specific studies on this compound are limited, the principles can be inferred from research on other naphthalene derivatives. For example, carboxylate groups have been used to direct ruthenium catalysts to the meta-C-H position for alkylation. dntb.gov.ua The challenge lies in identifying suitable directing groups and reaction conditions to selectively functionalize the desired positions on the this compound core, overcoming potential interference from the electron-withdrawing ketone groups.

Heterocyclic Annulation Reactions with this compound

Heterocyclic annulation involves the construction of a new heterocyclic ring onto an existing scaffold. For this compound, this could involve reactions that utilize the carbonyl groups or the aromatic ring itself. One potential strategy is electrophilic cyclization. For instance, arene-containing propargylic alcohols can undergo 6-endo-dig electrophilic cyclization to form substituted naphthalenes. nih.gov A similar strategy could be envisioned where a suitably functionalized alkyne attached to the this compound backbone undergoes intramolecular cyclization to form a fused heterocycle. The dione functionality could also participate directly in condensation reactions with binucleophiles to form fused heterocyclic systems.

Polymerization Reactions Initiated or Mediated by this compound Derivatives

Naphthalene-based structures are valuable components in the synthesis of advanced polymers. Naphthalene diimide derivatives, for example, have been used to create n-type conjugated copolymers through chain-growth polymerization of anion-radical monomers. acs.org Naphthalene itself can be polymerized using methods like Friedel-Crafts crosslinking to create porous polymer networks. nih.gov These polymers can serve as supports for catalysts. nih.gov For this compound, its derivatives could potentially be incorporated into polymer backbones to impart specific electronic or redox properties. For example, dihydroxynaphthalene, the reduced form of the dione, can be polymerized and subsequently oxidized to create polymers containing the this compound unit, which possesses a characteristic quinone/hydroquinone (B1673460) redox couple.

Design and Synthesis of this compound-Based Ligands and Catalysts

The rigid structure of the naphthalene core makes it an attractive scaffold for designing ligands for catalysis. By functionalizing the this compound skeleton with appropriate coordinating groups, novel ligands can be synthesized. These ligands can then be complexed with transition metals to form new catalysts. Furthermore, polymers derived from naphthalene have been successfully used as catalytic supports. nih.gov For example, naphthalene-based polymers synthesized through Friedel-Crafts crosslinking can be functionalized and used to immobilize palladium nanoparticles. nih.gov These supported catalysts have shown high efficiency in Suzuki cross-coupling reactions, benefiting from easy separation and recyclability. nih.gov A similar approach could be applied using this compound as a monomer or crosslinking agent to create polymer supports with unique electronic properties due to the dione functionality.

Applications of Naphthalene 2,6 Dione in Advanced Organic Synthesis

Naphthalene-2,6-dione as a Key Intermediate in Complex Molecule Synthesis

The structural framework of this compound is a recurring motif in several biologically active molecules. Synthetic chemists utilize this compound and its hydrogenated forms as pivotal building blocks to access intricate target molecules.

The tetrahydro-naphthalene-2,6-dione scaffold is present in a number of natural products, making its synthesis a key objective in the total synthesis of these compounds. researchgate.net One prominent example is the eremophilane-type sesquiterpenoid, Periconianone A, which exhibits notable neural anti-inflammatory properties. The total synthesis of Periconianone A has been achieved, featuring a strategic Diels-Alder/aldol reaction sequence to construct the core tetrahydro-naphthalene-2,6-dione framework. researchgate.net

Another natural product featuring this structural core is (±)-pleodendione. A novel, metal-free method utilizing DBU and molecular oxygen (O₂) has been successfully employed for the synthesis of the 2,6-dione core of (±)-pleodendione, offering improved yields compared to traditional oxidation methods. researchgate.net

Table 1: Natural Products Featuring the Tetrahydro-naphthalene-2,6-dione Scaffold

| Natural Product | Class | Key Synthetic Strategy for Core | Source |

|---|---|---|---|

| Periconianone A | Eremophilane-type sesquiterpenoid | Diels–Alder/aldol reaction | researchgate.net |

While the naphthalene (B1677914) core is central to many chiral ligands and catalysts, the specific use of chiral this compound derivatives in asymmetric synthesis is not yet extensively documented in scientific literature. Research in asymmetric synthesis involving naphthalene-based structures has more prominently focused on related but distinct scaffolds, such as Naphthalene Diimides (NDIs). acs.orgresearchgate.net For instance, a variety of asymmetric NDI derivatives have been synthesized and evaluated for their potential applications, including as anticancer agents. rsc.org Similarly, efforts in catalysis have led to the development of chiral stationary phases based on other naphthalene derivatives for the chromatographic separation of enantiomers, particularly basic drugs. nih.govresearchgate.net

The development of synthetic routes to create chiral, non-racemic this compound derivatives and their subsequent application as building blocks or catalysts in asymmetric transformations represents a potential area for future research.

This compound as a Reagent in Organic Transformations

The reactivity of this compound is governed by its two α,β-unsaturated ketone systems. While specific examples detailing its use as a reagent are less common than for its isomer, naphthalene-1,4-dione, its structure suggests potential utility in several key organic transformations. By analogy with other quinones, this compound can be expected to act as a Michael acceptor, allowing for conjugate addition of nucleophiles. It also possesses dienophilic character, suggesting its potential use in Diels-Alder reactions to construct polycyclic systems.

Research on the related naphthalene-1,4-dione scaffold shows its extensive use in nucleophilic substitution reactions and click chemistry to generate diverse libraries of compounds for biological evaluation. rsc.orgrsc.orgnih.gov The development of similar reactivity profiles for the 2,6-isomer could open new avenues for synthetic diversification.

This compound in the Development of Novel Synthetic Methodologies

The pursuit of efficient pathways to the this compound core has itself led to the development of novel synthetic methodologies. Accessing this specific substitution pattern can be challenging, prompting chemists to devise new solutions.

A notable advancement is a DBU/O₂-promoted method for the oxidation of dienones to form 2,6-dione derivatives. researchgate.net This protocol employs 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) with molecular oxygen as the oxidant. The reaction is believed to proceed through a peroxide intermediate which then undergoes a Kornblum-DeLaMare rearrangement to yield the target 2,6-dione. Key advantages of this methodology include its metal-free conditions and the use of an environmentally benign oxidant, positioning it as a green alternative to traditional methods that often rely on heavy metal oxidants like PDC-TBHP. researchgate.net This method was successfully applied in the synthesis of (±)-pleodendione. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Periconianone A |

| (±)-Pleodendione |

| Naphthalene Diimide (NDI) |

| Naphthalene-1,4-dione |

Naphthalene 2,6 Dione in Materials Science and Advanced Technologies

Naphthalene-2,6-dione in Pigment and Dye Chemistry

Development of this compound-Based Chromophores

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. These compounds are known to be chromophores, which are the parts of a molecule responsible for its color. This compound, also known as 2,6-naphthoquinone, belongs to this class of compounds wikipedia.org.

While research specifically detailing the development of chromophores directly from this compound is limited, extensive studies have been conducted on derivatives utilizing the naphthalene-2,6-scaffold to create advanced functional dyes. A notable example is the synthesis of donor–π–acceptor (D–π–A) type chromophores. One such compound, a 2,6-distyryl naphthalene (B1677914) derivative, was synthesized using naphthalene-2,6-dicarboxylic acid as a starting material, which was converted to naphthalene-2,6-dicarbaldehyde (B371514) and then used in a Heck coupling reaction nih.gov. This D–π–A conjugated system, named ASDSN, features an amino group as the electron donor and sulfonyl groups as the electron acceptor nih.gov.

The resulting chromophore exhibits significant photophysical properties. It is a pH-responsive fluorescent compound that shows yellow fluorescence in its neutral form and blue fluorescence when protonated. This halochromic behavior allows for the emission of white light at a specific pH (3.0), making it a candidate for single-component white organic light-emitting diodes (WOLEDs) nih.gov.

| Property | Value |

|---|---|

| Structure Type | Donor–π–Acceptor (D–π–A) |

| Absorption Range | 403–417 nm |

| Molar Extinction Coefficients (ε) | 15,300–56,200 M⁻¹ cm⁻¹ |

| Emission (Neutral) | ~557 nm (Yellow) |

| Emission (Protonated) | Blue |

| Stokes Shift | 5930 cm⁻¹ |

| White Light Emission (WLE) | Observed at pH 3.0 |

| WLE Quantum Yield (Φ) | 13% |

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The spontaneous formation of these ordered structures is known as self-assembly. While specific examples involving this compound are not widely documented, the broader class of naphthalene derivatives, particularly naphthalene diimides (NDIs), has been extensively studied to understand the principles of self-assembly for π-conjugated systems google.com.

The self-assembly of NDI derivatives is primarily driven by a combination of hydrogen bonding and π–π stacking interactions rsc.org. These non-covalent forces dictate the programmed assembly of NDI units into a variety of tailored soft materials. This process can lead to the formation of diverse and complex architectures, including fibrillar gels, nanotubes, vesicles, and helical super-structures rsc.orgnih.govscispace.com. For instance, a naphthalene diimide chromophore functionalized with bile acid derivatives was shown to self-assemble into a helical superstructure in a THF-water solvent mixture, driven by solvophobic effects and directed by the chirality of the bile acid component scispace.com. Similarly, a donor-acceptor-donor type NDI chromophore was observed to undergo a highly cooperative aggregation process in n-decane, leading to the formation of nanotubes and subsequent gelation nih.gov.

Host-Guest Chemistry Involving this compound Structures

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a complex with a "guest" molecule or ion through non-covalent interactions. The naphthalene scaffold is a common component in the design of both hosts and guests in supramolecular systems.

Naphthalene-containing units are frequently incorporated into macrocyclic hosts or used as guest molecules due to their specific size, shape, and electronic properties. For example, a water-soluble naphthalene-based macrocycle has been synthesized that can act as a host, strongly binding cationic guests in a molecular clip fashion with high association constants rsc.org.

Furthermore, host-guest interactions can be used to control the self-assembly of naphthalene-based molecules. In one study, the assembled morphology of an amphiphile containing an electron-rich naphthalene group was manipulated by using cucurbit nih.govuril (CB nih.gov) as a host molecule. The encapsulation of parts of the amphiphile within the host's cavity directed the self-assembly process, leading to the formation of fluorescence-enhanced microsheets rsc.org. Another example involves the use of 6-p-toluidinylnaphthalene-2-sulfonate (TNS) as a fluorescent indicator in a host-guest sensing system. The fluorescence of TNS is enhanced when it complexes with a cationic pillar nih.govarene host in a non-polar environment. The presence of other guest molecules can displace TNS, leading to a change in fluorescence and allowing for the detection of the target analytes nih.gov.

Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. In the context of the naphthalene-2,6-scaffold, the primary building block used as an organic linker is naphthalene-2,6-dicarboxylate (NDC) , not this compound. The two carboxylate groups of NDC are crucial for coordinating with the metal centers to form the extended, porous framework of the MOF frontiersin.orgresearchgate.netrsc.org.

MOFs constructed with NDC linkers have been synthesized with a variety of metal ions, including lanthanides (Ln), yttrium (Y), iron (Fe), and nickel (Ni) nih.govfrontiersin.orgrsc.orgnih.gov. The synthesis is typically carried out under solvothermal or microwave-assisted conditions researchgate.netnih.gov. The resulting frameworks exhibit diverse topologies and properties that are dependent on the specific metal ion and synthesis conditions rsc.org.

Research has shown that techniques such as coordination modulation—the addition of competing ligands during synthesis—can be a powerful tool for controlling the self-assembly process. In the Yttrium-NDC system, for example, the use of different modulators allows for programmable access to six different MOF structures, each with distinct coordination environments and void spaces, from the same metal-linker combination frontiersin.orgnih.gov.

These NDC-based MOFs have potential applications in several fields. Lanthanide-based NDC MOFs, particularly those with Europium (Eu³⁺), exhibit strong luminescence and are being explored for sensing applications rsc.org. For instance, the Eu-based material SLUG-51 shows a distinct red-orange luminescence at 613 nm rsc.org. Fe-NDC MOFs have been synthesized as nanoparticles and investigated as potential nanocarriers for drug delivery nih.gov.

| MOF Designation/System | Metal Ion(s) | Synthesis Method | Key Finding/Application | Reference |

|---|---|---|---|---|

| Y-NDC MOFs (1-6) | Yttrium (Y³⁺) | Solvothermal, Microwave-assisted | Coordination modulation yields six distinct structural phases from one linker. | frontiersin.orgnih.gov |

| SLUG-49, -50, -51, -52 | Lanthanides (La, Nd, Eu, Gd) | Solvothermal | Formation of four different neutral MOFs; Eu-based MOF shows luminescent properties. | rsc.org |

| Fe-NDC-MOF | Iron (Fe³⁺) | Solvothermal, Microwave-assisted | Synthesized as rod-shaped nanocrystals for potential drug delivery applications. | researchgate.netnih.gov |

| NiNDC | Nickel (Ni²⁺) | Solvothermal | Used as a filler in membranes for gas separation. | nih.gov |

Environmental and Green Chemistry Aspects of Naphthalene 2,6 Dione

Biodegradation Pathways of Naphthalene-2,6-dione in Environmental Systems

The biodegradation of naphthalene (B1677914) has been extensively studied in various microorganisms. These pathways typically involve the oxidation of the aromatic ring to form dihydrodiols, which are then further metabolized. Although direct microbial degradation of this compound has not been extensively documented, its formation as an intermediate and subsequent degradation can be postulated based on established metabolic principles.

The microbial degradation of naphthalene is initiated by the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. For instance, naphthalene dioxygenase, a multicomponent enzyme system, catalyzes the conversion of naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. rsc.org This intermediate is then dehydrogenated to form 1,2-dihydroxynaphthalene.

While the primary pathways for naphthalene degradation proceed through catechol and salicylate, the formation of quinones is a known phenomenon in the microbial metabolism of other aromatic compounds. It is plausible that under certain microbial activities, dihydroxynaphthalene intermediates could be oxidized to form this compound. Once formed, this dione (B5365651) would likely be susceptible to further microbial attack, potentially through ring-cleavage enzymes that break down the quinone structure.

Numerous bacterial genera have been identified as capable of degrading naphthalene and could potentially metabolize its derivatives.

| Bacterial Genera Capable of Naphthalene Degradation |

| Pseudomonas |

| Rhodococcus |

| Bacillus |

| Sphingomonas |

| Burkholderia |

The key enzymes in the initial stages of naphthalene degradation are ring-hydroxylating dioxygenases. Following the formation of dihydroxynaphthalene, further oxidation to a dione would likely be catalyzed by a dehydrogenase or an oxidase. The subsequent degradation of the this compound ring would probably involve a dioxygenase to cleave the ring, a common strategy for breaking down aromatic structures.

| Key Enzymes in Naphthalene Degradation and Potential Transformation of this compound |

| Naphthalene Dioxygenase |

| cis-Naphthalene Dihydrodiol Dehydrogenase |

| 1,2-Dihydroxynaphthalene Dioxygenase |

| Salicylate Hydroxylase |

| Catechol 2,3-Dioxygenase |

Photolytic and Chemical Degradation of this compound in Aquatic Environments

In aquatic environments, polycyclic aromatic hydrocarbons (PAHs) like naphthalene are subject to photodegradation. Sunlight can induce chemical transformations, leading to the formation of various oxygenated products. Studies on the photodegradation of naphthalene have shown the formation of compounds such as naphthols, and importantly, naphthoquinones. researchgate.net Specifically, 1,4-naphthoquinone (B94277) has been identified as a photoproduct of naphthalene in water. This suggests that the formation of other isomers, such as this compound, is also possible under photolytic conditions.

Once formed, this compound would itself be susceptible to further photodegradation. The quinone structure contains chromophores that can absorb sunlight, potentially leading to ring cleavage and the formation of smaller, more water-soluble organic compounds. The rate and products of this degradation would depend on various environmental factors, including water chemistry, the presence of dissolved organic matter, and the intensity of solar radiation.

| Potential Photodegradation Products of Naphthalene |

| 1-Naphthol |

| 2-Naphthol |

| 1,4-Naphthoquinone |

| Phthalic acid |

Sustainable Synthesis and Life Cycle Assessment of this compound Production

The development of sustainable, or "green," chemical processes is a key goal in modern chemistry. For a compound like this compound, a sustainable synthesis would ideally start from renewable feedstocks and employ environmentally benign reagents and conditions. A plausible synthetic route could involve the oxidation of 2,6-dihydroxynaphthalene (B47133). Green oxidation methods might utilize catalysts based on abundant metals and employ oxidants like hydrogen peroxide or even molecular oxygen, which produce water as the only byproduct.

A comprehensive Life Cycle Assessment (LCA) for the production of this compound would evaluate the environmental impacts associated with each stage of its life cycle, from raw material extraction to final disposal. Key aspects of an LCA for this compound production would include:

Raw Material Acquisition: The environmental impact of sourcing the initial precursors.

Manufacturing: Energy consumption, solvent use, and waste generation during the chemical synthesis.

Use and Distribution: Emissions and waste associated with its application and transport.

End-of-Life: The biodegradability and potential for recycling or safe disposal.

Role of this compound as an Environmental Intermediate in Aromatic Hydrocarbon Metabolism

Given that the microbial metabolism of naphthalene proceeds through hydroxylated intermediates, the formation of this compound as a subsequent, more oxidized intermediate is a biochemical possibility. In this context, this compound would represent a step in the mineralization pathway of larger PAHs, ultimately leading to the formation of carbon dioxide and water. Its transient existence would be part of the natural attenuation process of these widespread environmental contaminants. The reactivity of the quinone structure might also make it susceptible to abiotic reactions in the soil and sediment matrix, further contributing to its transformation and degradation.

Future Directions and Emerging Research Themes for Naphthalene 2,6 Dione

Integration of Artificial Intelligence and Machine Learning in Naphthalene-2,6-dione Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound, accelerating the discovery of new derivatives and applications.

Predictive Synthesis Modeling for this compound Derivatives